molecular formula C11H11NO B158073 1-Acetyl-1,2-dihydroquinoline CAS No. 10174-55-7

1-Acetyl-1,2-dihydroquinoline

Cat. No.: B158073
CAS No.: 10174-55-7
M. Wt: 173.21 g/mol
InChI Key: VGEPKKUTRKZFEW-UHFFFAOYSA-N
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Description

1-Acetyl-1,2-dihydroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

10174-55-7

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3

InChI Key

VGEPKKUTRKZFEW-UHFFFAOYSA-N

SMILES

CC(=O)N1CC=CC2=CC=CC=C21

Canonical SMILES

CC(=O)N1CC=CC2=CC=CC=C21

Key on ui other cas no.

10174-55-7

Synonyms

1-Acetyl-1,2-dihydroquinoline

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quinoline (19.37 g, 150 mmol) was dissolved in anhydrous diethyl ether (500 ml) and cooled to 0° C. under inert atmosphere. DIBAL, 1.5 M in toluene (100 ml, 150 mmol) was added dropwise over 2 hrs and the reaction mixture was stirred at 0° C. for 30 min. Acetic anhydride (500 ml) was added dropwise over 30 min and the reaction mixture was stirred at 0° C. for 30 min. H2O was added cautiously. The reaction mixture was extracted with diethyl ether and concentrated to give N-acetyl-1,2-dihydroquinoline (11.5 g, 44%).
Quantity
19.37 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

23.43 g of sodium borohydride are introduced, in portions, into a solution of 20 g of quinoline in 200 ml of acetic acid and 77.5 ml of acetic anhydride, cooled to 0° C. The mixture is then heated for 2 hours at 60° C. and is stirred overnight at ambient temperature. The mixture is concentrated, diluted with water, adjusted to pH=10 with sodium hydroxide solution and extracted with ether. The combined ethereal phases are washed with 1N hydrochloric acid and then at neutral pH and after conventional treatment the expected product is isolated.
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
77.5 mL
Type
solvent
Reaction Step One

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